Bendroflumethiazide
Bendroflumethiazide
Bendroflumethiazide is a sulfonamide consisting of 7-sulfamoyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide in which the hydrogen at position 6 is substituted by a trifluoromethyl group and that at position 3 is substituted by a benzyl group. It has a role as a diuretic and an antihypertensive agent. It is a benzothiadiazine and a sulfonamide.
A thiazide diuretic with actions and uses similar to those of hydrochlorothiazide. It has been used in the treatment of familial hyperkalemia, hypertension, edema, and urinary tract disorders. (From Martindale, The Extra Pharmacopoeia, 30th ed, p810)
Bendroflumethiazide is a Thiazide Diuretic. The physiologic effect of bendroflumethiazide is by means of Increased Diuresis.
Bendroflumethiazide is a long-acting agent, also known as bendrofluazide, belonging to the class of thiazide diuretics with antihypertensive activity.
A thiazide diuretic with actions and uses similar to those of HYDROCHLOROTHIAZIDE. It has been used in the treatment of familial hyperkalemia, hypertension, edema, and urinary tract disorders. (From Martindale, The Extra Pharmacopoeia, 30th ed, p810)
See also: Bendroflumethiazide; nadolol (component of).
A thiazide diuretic with actions and uses similar to those of hydrochlorothiazide. It has been used in the treatment of familial hyperkalemia, hypertension, edema, and urinary tract disorders. (From Martindale, The Extra Pharmacopoeia, 30th ed, p810)
Bendroflumethiazide is a Thiazide Diuretic. The physiologic effect of bendroflumethiazide is by means of Increased Diuresis.
Bendroflumethiazide is a long-acting agent, also known as bendrofluazide, belonging to the class of thiazide diuretics with antihypertensive activity.
A thiazide diuretic with actions and uses similar to those of HYDROCHLOROTHIAZIDE. It has been used in the treatment of familial hyperkalemia, hypertension, edema, and urinary tract disorders. (From Martindale, The Extra Pharmacopoeia, 30th ed, p810)
See also: Bendroflumethiazide; nadolol (component of).
Brand Name:
Vulcanchem
CAS No.:
73-48-3
VCID:
VC0520749
InChI:
InChI=1S/C15H14F3N3O4S2/c16-15(17,18)10-7-11-13(8-12(10)26(19,22)23)27(24,25)21-14(20-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,20-21H,6H2,(H2,19,22,23)
SMILES:
C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2
Molecular Formula:
C15H14F3N3O4S2
Molecular Weight:
421.4 g/mol
Bendroflumethiazide
CAS No.: 73-48-3
Inhibitors
VCID: VC0520749
Molecular Formula: C15H14F3N3O4S2
Molecular Weight: 421.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | Bendroflumethiazide is a sulfonamide consisting of 7-sulfamoyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide in which the hydrogen at position 6 is substituted by a trifluoromethyl group and that at position 3 is substituted by a benzyl group. It has a role as a diuretic and an antihypertensive agent. It is a benzothiadiazine and a sulfonamide. A thiazide diuretic with actions and uses similar to those of hydrochlorothiazide. It has been used in the treatment of familial hyperkalemia, hypertension, edema, and urinary tract disorders. (From Martindale, The Extra Pharmacopoeia, 30th ed, p810) Bendroflumethiazide is a Thiazide Diuretic. The physiologic effect of bendroflumethiazide is by means of Increased Diuresis. Bendroflumethiazide is a long-acting agent, also known as bendrofluazide, belonging to the class of thiazide diuretics with antihypertensive activity. A thiazide diuretic with actions and uses similar to those of HYDROCHLOROTHIAZIDE. It has been used in the treatment of familial hyperkalemia, hypertension, edema, and urinary tract disorders. (From Martindale, The Extra Pharmacopoeia, 30th ed, p810) See also: Bendroflumethiazide; nadolol (component of). |
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CAS No. | 73-48-3 |
Product Name | Bendroflumethiazide |
Molecular Formula | C15H14F3N3O4S2 |
Molecular Weight | 421.4 g/mol |
IUPAC Name | 3-benzyl-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
Standard InChI | InChI=1S/C15H14F3N3O4S2/c16-15(17,18)10-7-11-13(8-12(10)26(19,22)23)27(24,25)21-14(20-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,20-21H,6H2,(H2,19,22,23) |
Standard InChIKey | HDWIHXWEUNVBIY-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2 |
Canonical SMILES | C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2 |
Appearance | Solid powder |
Colorform | Crystals from dioxane. WHITE TO CREAM-COLORED, FINELY DIVIDED, CRYSTALLINE POWDER |
Melting Point | 222-223 °C 224.5 to 225.5 °C (also reported as 221 to 223 °C) 221 - 223 °C |
Physical Description | Solid |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | 63.2 [ug/mL] (The mean of the results at pH 7.4) FREELY SOL IN ALC & ACETONE Insoluble in chloroform, benzene, ether. In water, 108.3 mg/l at 25 °C. 2.14e-01 g/L |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Bendroflumethiazide; Aprinox; Be 724A; Bendrofluazide; Bentride; Benuron; Benzy-Rodiuran; Berkozide; Bristuron;Centyl;FT 81;Livesan; Naigaril; Naturetin; Neo-Rontyl; Niagaril; Orsile; Pluryl; Pluryle; Poliuron; Rauzide; Relan Beta; Salural; Sinesalin; Sodiuretic; Urlea; |
Reference | 1: Jensen JM, Mose FH, Kulik AE, Bech JN, Fenton RA, Pedersen EB. Changes in 2: Moosavi SM, Karimi Z. Cooperative mechanisms involved in chronic antidiuretic 3: Peterzan MA, Hardy R, Chaturvedi N, Hughes AD. Meta-analysis of dose-response 4: Kitamura K, Niinobu M, Omran AA, Takegami S, Kitade T. Binding of diuretic 5: Moosavi SM, Haghani M. Cooperative mechanisms of acute antidiuretic response 6: Healy AM, McDonald BF, Tajber L, Corrigan OI. Characterisation of 7: Fabbiani FP, Leech CK, Shankland K, Johnston A, Fernandes P, Florence AJ, 8: Parthasarathy HK, Alhashmi K, McMahon AD, Struthers AD, Connell JM, McInnes 9: Zarnke KB. Amlodipine plus perindopril was better than atenolol plus 10: Rasmussen S, Borrild N, Vang Andersen J. Efficacy and safety of 24 weeks of 11: Zarnke KB. Amlodipine plus perindopril was better than atenolol plus 12: Widimský J Jr. [Prevention of cardiovascular events by the antihypertensive 13: Dahlöf B, Sever PS, Poulter NR, Wedel H, Beevers DG, Caulfield M, Collins R, 14: Pang YH, Yang LL, Shuang SM, Dong C, Thompson M. Interaction of human serum 15: Nederfors T, Nauntofte B, Twetman S. Effects of furosemide and 16: Corrigan DO, Healy AM, Corrigan OI. The effect of spray drying solutions of 17: Janjua NR, Jonassen TE, Langhoff S, Thomsen K, Christensen S. Role of sodium 18: Kristensen KS, Wiinberg N, Høegholm A, Kornerup HJ, Svendsen TL, Mølby L, 19: Grønbeck L, Marples D, Nielsen S, Christensen S. Mechanism of antidiuresis 20: Spannow J, Thomsen K, Petersen JS, Haugan K, Christensen S. Influence of |
PubChem Compound | 2315 |
Last Modified | Aug 15 2023 |
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